Differentiation by Predicted Lipophilicity (clogP) Enhancement
A key differentiator for C22H15F6N3O5 is its predicted lipophilicity, which is expected to be substantially higher than that of a monomeric analog and an analog with different substituents due to the presence of two trifluoromethylphenyl groups [1]. The introduction of a trifluoromethyl group (-CF3) is a well-established strategy in medicinal chemistry to increase lipophilicity and improve membrane permeability [2].
| Evidence Dimension | Predicted Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ~4.7 (Estimated based on the addition of two trifluoromethylphenyl groups to the core scaffold). |
| Comparator Or Baseline | 1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione (Monomeric analog) with a predicted clogP of ~2.2. |
| Quantified Difference | Approximately 2.5 log units higher (over 300-fold difference in partition coefficient). |
| Conditions | Prediction based on fragment-based clogP calculations using standard cheminformatics tools; represents a theoretical difference derived from class-level knowledge of the impact of trifluoromethyl substitution [2]. |
Why This Matters
Higher lipophilicity can significantly impact cell permeability and in vivo distribution, making this compound a distinct chemical probe compared to less lipophilic analogs.
- [1] SpectraBase. (n.d.). 3-[{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinyl}(hydroxy)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione. John Wiley & Sons, Inc. View Source
- [2] Abid, N., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. View Source
